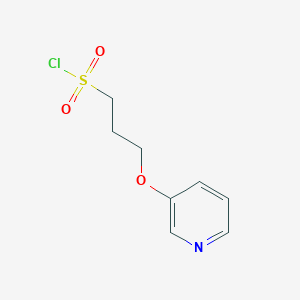

3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride

Description

3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a pyridine ring linked via an ether bond to a propane-sulfonyl chloride backbone. This compound is utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides or sulfonate esters. While specific data on its physical properties (e.g., boiling point, solubility) are unavailable, its structural analogs suggest reactivity typical of sulfonyl chlorides, including nucleophilic substitution at the sulfur center. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica .

Properties

Molecular Formula |

C8H10ClNO3S |

|---|---|

Molecular Weight |

235.69 g/mol |

IUPAC Name |

3-pyridin-3-yloxypropane-1-sulfonyl chloride |

InChI |

InChI=1S/C8H10ClNO3S/c9-14(11,12)6-2-5-13-8-3-1-4-10-7-8/h1,3-4,7H,2,5-6H2 |

InChI Key |

YSWJUEWJEDBKBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)OCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The process can be summarized as follows:

Reaction Setup: Pyridine-3-sulfonic acid is dissolved in a suitable solvent, such as dichloromethane.

Addition of Reagent: Phosphorus pentachloride is added to the solution in multiple divided portions, either stepwise or continuously.

Reaction Conditions: The reaction mixture is maintained at a controlled temperature, typically around 0-5°C, to ensure the sequential reaction of pyridine-3-sulfonic acid with phosphorus pentachloride.

Purification: The reaction solution is subjected to distillation under reduced pressure to purify the product

Industrial Production Methods

For industrial-scale production, the synthesis method is optimized to reduce byproduct formation and increase yield. The process involves similar steps but is scaled up with appropriate equipment to handle larger quantities of reactants and solvents .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form pyridine-3-sulfonic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Solvents: Dichloromethane and methanol are frequently used solvents.

Temperature: Reactions are typically carried out at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.

Major Products

Sulfonamides: Reaction with amines produces sulfonamide derivatives.

Sulfonic Acids: Hydrolysis yields pyridine-3-sulfonic acid.

Scientific Research Applications

3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those targeting gastrointestinal conditions.

Biological Studies: The compound is used to study the effects of sulfonyl chloride derivatives on biological systems.

Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form sulfonamide bonds, which are crucial in the synthesis of various biologically active molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular properties among 3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride and related compounds:

Key Observations :

- This aromatic moiety may enhance binding affinity in pharmaceutical applications but could also reduce solubility compared to non-aromatic analogs.

- Molecular Weight: The target compound’s molecular weight is expected to fall between 230–250 g/mol (estimated based on analogs). It is lighter than the phenoxy-substituted derivative (295.18 g/mol) but heavier than pyrrolidinyl and morpholinyl variants.

- Commercial Status : Discontinuation of the pyridine derivative contrasts with the availability of other analogs, suggesting challenges in synthesis, stability, or demand .

Reactivity and Functional Differences

- Electrophilic Reactivity : Sulfonyl chlorides react with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates. The electron-withdrawing pyridine ring in the target compound may slightly enhance the electrophilicity of the sulfonyl chloride group compared to electron-donating substituents (e.g., pyrrolidinyl) .

- Stability : Aliphatic amine-substituted derivatives (e.g., pyrrolidinyl, morpholinyl) may exhibit higher hydrolytic stability due to reduced steric hindrance around the sulfonyl chloride group. The pyridine derivative’s discontinued status could indicate sensitivity to moisture or decomposition .

Biological Activity

3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by a propane backbone and a pyridin-3-yloxy group. Its molecular formula is C₁₃H₁₅ClN₁O₂S, with a molecular weight of approximately 264.73 g/mol. This compound has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and drug development.

The sulfonyl chloride functional group in this compound renders it highly reactive, particularly towards nucleophiles. This reactivity allows it to participate in nucleophilic substitution reactions, forming sulfonamides or sulfonates when reacted with amines or alcohols, respectively. The general reaction can be summarized as follows:

where R represents the pyridine moiety and Nu denotes the nucleophile.

Biological Activity

Research into the biological activity of this compound is still developing, but preliminary studies indicate several potential areas of interest:

1. Antimicrobial Activity:

Pyridine derivatives have been widely studied for their antimicrobial properties. A review highlighted that various pyridine compounds exhibit significant antibacterial and antifungal activities against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans . While specific data on this compound is limited, its structural similarity to other active pyridine compounds suggests potential efficacy in this area.

2. Reactivity with Biological Systems:

Studies indicate that sulfonyl chlorides can interact with proteins and enzymes, influencing their pharmacological properties. Understanding these interactions is crucial for predicting the biological effects of this compound .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Methoxyphenyl propane-1-sulfonyl chloride | Contains a methoxyphenyl instead of pyridine | Often used in drug design for favorable properties |

| Pyridine-4-sulfonyl chloride | Sulfonyl group attached directly to pyridine | Exhibits different reactivity patterns |

| 2-Pyridinesulfonyl chloride | Different position of the sulfonyl group | May show varied biological activity |

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, broader research on pyridine derivatives provides insights into its potential applications:

Case Study: Antimicrobial Activity

A study on various substituted pyridines demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) against common pathogens ranging from 2.18 to 3.08 μM/mL . This suggests that further exploration of this compound could yield promising results in antimicrobial therapy.

Case Study: Enzyme Inhibition

Research into sulfonamide derivatives has shown that these compounds can inhibit key enzymes involved in bacterial growth and metabolism. Given the reactivity of sulfonyl chlorides, it is plausible that this compound may similarly affect enzyme activity, warranting further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.